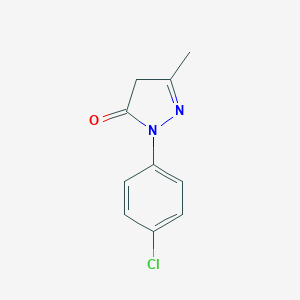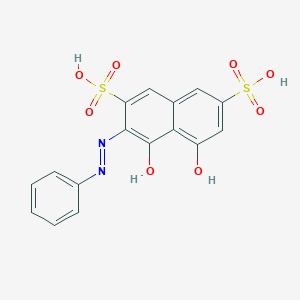
Amprotropine phosphate
概要
説明
アンプロトロピンリン酸塩は、その抗痙攣特性で知られる化学化合物です。これは、3-ジエチルアミン、2,2-ジメチルプロパノールトロピック酸エステルのリン酸塩です。 この化合物は主に、胃の緊張の緩和や蠕動運動の抑制を含む副交感神経系への影響のために使用されます .
準備方法
合成経路と反応条件
アンプロトロピンリン酸塩の合成には、トロピック酸と3-ジエチルアミン、2,2-ジメチルプロパノールのエステル化が含まれます。反応には通常、酸触媒が必要であり、完全なエステル化を確実にするために還流条件下で行われます。 得られたエステルはその後、リン酸と反応させてリン酸塩を形成します .
工業的生産方法
アンプロトロピンリン酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と最適化された反応条件を使用し、収率と純度を最大限に引き出すことが含まれます。 最終製品は、医薬品基準を満たしていることを確認するために、厳格な品質管理検査を受けます .
化学反応の分析
反応の種類
アンプロトロピンリン酸塩は、次のようないくつかの種類の化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アンプロトロピンリン酸塩の酸化は、カルボン酸の形成につながる可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究への応用
アンプロトロピンリン酸塩は、次のようないくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: 細胞プロセスへの影響を研究し、生化学的アッセイにおけるツールとして使用されます。
医学: 特に消化器疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Amprotropine phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
アンプロトロピンリン酸塩は、副交感神経系に作用することによって効果を発揮します。それはムスカリン性アセチルコリン受容体に結合し、その活性を阻害し、平滑筋の弛緩につながります。 このメカニズムは、別のよく知られた抗痙攣薬であるアトロピンと似ています .
類似の化合物との比較
類似の化合物
アトロピン: 同様の副交感神経系への影響を持つ別の抗痙攣薬。
スコポラミン: 乗り物酔いや術後悪心の治療に使用されていることで知られています。
ヒヨスチアミン: 様々な消化器疾患の治療に使用されます
独自性
アンプロトロピンリン酸塩は、その特定の化学構造が、薬理効果の異なるプロファイルを可能にする点でユニークです。 そのリン酸塩の形態は、溶解性と安定性を向上させ、特定の医薬品製剤で好ましい選択肢となっています .
類似化合物との比較
Similar Compounds
Atropine: Another antispasmodic agent with similar parasympathetic effects.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders
Uniqueness
Amprotropine phosphate is unique in its specific chemical structure, which allows for a distinct profile of pharmacological effects. Its phosphate salt form enhances its solubility and stability, making it a preferred choice in certain pharmaceutical formulations .
特性
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASIXBUOZWGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-32-3 (Parent) | |
| Record name | Amprotropine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50928381 | |
| Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-53-2 | |
| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amprotropine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPROTROPINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6831EK981Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















